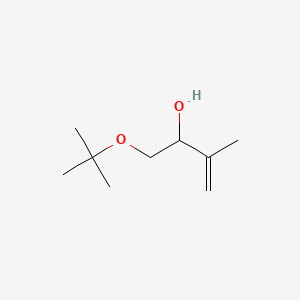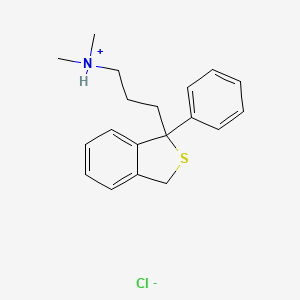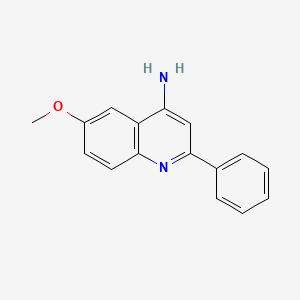
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride involves multiple steps, starting with the formation of the pyrido-benzothiazine core. This is typically achieved through a cyclization reaction involving a pyridine derivative and a benzothiazine precursor. The carbothioic acid moiety is then introduced through a thiolation reaction, followed by chlorination to add the 3-chloro group. The final step involves esterification with S-(2-(diisopropylamino)ethyl) to form the desired ester, and the compound is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide, thiourea, and primary amines are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Azides, thiols, and substituted amines.
Aplicaciones Científicas De Investigación
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isothipendyl: A related compound with antihistamine properties.
Prothipendyl: Another related compound used as an antipsychotic agent.
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
19825-16-2 |
|---|---|
Fórmula molecular |
C20H25Cl2N3OS2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
S-[2-[di(propan-2-yl)amino]ethyl] 3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate;hydrochloride |
InChI |
InChI=1S/C20H24ClN3OS2.ClH/c1-13(2)23(14(3)4)9-10-26-20(25)24-16-7-5-6-8-18(16)27-19-17(24)11-15(21)12-22-19;/h5-8,11-14H,9-10H2,1-4H3;1H |
Clave InChI |
FVJXQULTXSAVRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCSC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=N3)Cl)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)

![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)








![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
